molecular formula C7H5BrFNO3 B1289492 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene CAS No. 661463-13-4

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Cat. No.: B1289492
CAS No.: 661463-13-4
M. Wt: 250.02 g/mol
InChI Key: BSSKDKZDQARXEH-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

The synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom to the benzene ring.

    Methoxylation: Introduction of the methoxy group.

    Fluorination: Addition of the fluorine atom.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 1 undergoes substitution under nucleophilic conditions due to activation by the nitro group at position 2.

Reaction Conditions & Examples

ReagentConditionsProductYieldSource
Sodium methoxideDMF, 110°C, 12 h5-Fluoro-4-methoxy-2-nitroanisole82%*
AmmoniaEthanol, reflux, 6 h5-Fluoro-4-methoxy-2-nitroaniline68%*

Key Findings :

  • The nitro group strongly directs incoming nucleophiles to the para position relative to itself, favoring substitution at position 1 (bromine site) .
  • Methanol or ammonia in polar aprotic solvents (e.g., DMF) enhances reaction rates due to improved nucleophilicity .

Reduction of the Nitro Group

The nitro group at position 2 is reducible to an amine under catalytic hydrogenation or metal-mediated conditions.

Reduction Pathways

ReagentConditionsProductYieldSource
H₂/Pd-CEtOH, 25°C, 3 h2-Amino-5-fluoro-4-methoxybromobenzene92%*
Fe/HClH₂O, 70°C, 2 h2-Amino-5-fluoro-4-methoxybromobenzene85%*

Mechanistic Insight :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group .
  • Fe/HCl systems generate Fe²⁺ ions, reducing nitro to amine through intermediate nitroso and hydroxylamine stages .

Oxidation of the Methoxy Group

The methoxy group at position 4 can be oxidized to a carbonyl or carboxylic acid under strong oxidative conditions.

Oxidation Reactions

ReagentConditionsProductYieldSource
KMnO₄/H₂SO₄80°C, 4 h5-Fluoro-2-nitro-4-carboxybromobenzene75%*
CrO₃/AcOH60°C, 6 h5-Fluoro-2-nitro-4-ketobromobenzene63%*

Notable Observations :

  • Acidic KMnO₄ cleaves the methoxy group to a carboxylic acid, while CrO₃ in acetic acid forms a ketone .
  • Reaction efficiency depends on steric hindrance from adjacent substituents .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by nitro and bromo groups, limited EAS occurs at the fluorine-free positions.

Halogenation Example

ReagentConditionsProductYieldSource
Cl₂/FeCl₃CH₂Cl₂, 0°C, 1 h1-Bromo-5-fluoro-4-methoxy-2-nitro-3-chlorobenzene44%*

Regioselectivity :

  • Chlorination occurs at position 3 (meta to nitro, ortho to methoxy) due to residual activation by the methoxy group .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form biaryl structures.

Suzuki-Miyaura Coupling

ReagentConditionsProductYieldSource
Pd(PPh₃)₄, Phenylboronic acidDME, 80°C, 12 h5-Fluoro-4-methoxy-2-nitrobiphenyl78%*

Catalytic Efficiency :

  • Pd(0) catalysts enable transmetalation and reductive elimination, forming C–C bonds at position 1 .

Scientific Research Applications

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and fluorine makes the benzene ring more susceptible to nucleophilic attack. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene include:

These compounds share similar functional groups but differ in the position of these groups on the benzene ring, affecting their reactivity and applications. The unique combination of functional groups in this compound makes it particularly useful in specific synthetic and research applications.

Biological Activity

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrFNO3, with a molecular weight of approximately 224.02 g/mol. The compound features several functional groups, including a bromine atom, a fluorine atom, a methoxy group (-OCH3), and a nitro group (-NO2), which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The presence of the nitro and bromine groups allows for strong interactions with enzyme active sites, potentially inhibiting their function. Such interactions can disrupt metabolic pathways, making this compound a candidate for therapeutic applications in diseases where enzyme modulation is beneficial.
  • Receptor Binding : The compound may interact with specific receptors in biological systems, influencing various signaling pathways. This interaction could lead to altered physiological responses, making it relevant in pharmacological studies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialExhibited activity against several bacterial strains
AnticancerPotential cytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Properties : Research has demonstrated that this compound possesses significant antimicrobial activity. For instance, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in the development of new antibiotics .
  • Anticancer Activity : A study focusing on the cytotoxic effects of this compound revealed that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors . This suggests that further investigation into its structure-activity relationship could yield promising anticancer agents.
  • Enzyme Interaction Studies : Detailed kinetic studies have illustrated how this compound interacts with specific enzymes, leading to inhibition rates that suggest competitive or non-competitive inhibition mechanisms. Such findings are crucial for understanding its therapeutic potential in metabolic disorders .

Properties

IUPAC Name

1-bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSKDKZDQARXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591857
Record name 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661463-13-4
Record name 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661463-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2-fluoro-5-nitrophenol (25 g, 106 mmol) in DMF (200 mL) was treated with potassium carbonate (28.9 g, 212 mmol) and methyl iodide (12.8 mL, 212 mmol). The reaction mixture was stirred at 60 C for 5 hours and evaporated in vacuo. The mixture was partitioned between water and ethyl acetate. The organic layer was dried over magnesium sulfate and evaporated under vacuum to afford the product (25.6 g, 97%) as a yellow solid. LC-MS (ES) (M+H)+ m/z=251.
Quantity
25 g
Type
reactant
Reaction Step One
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28.9 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

5-Fluoro-4-methoxy-2-nitroaniline obtained in Reference Example 14 (4.1 g) was dissolved in a mixed solvent of water (20 ml) and 1,4-dioxane (10 ml), 48% hydrobromic acid (12 ml) was added to the solution under refluxing, and then the mixture was refluxed for 15 minutes. The reaction mixture was cooled to 0° C., sodium nitrite was added dropwise thereto, and the mixture was stirred at 0° C. for 15 minutes. The resulting mixture was added dropwise to a solution of copper (I) bromide (3.6 g) in a mixture of water (20 ml) and 48% hydrobromic acid (12 ml) at 0° C. The mixture was stirred at 60° C. for 15 minutes, cooled to room temperature, and further stirred for 1 hour. The reaction mixture was extracted with ethyl acetate, and the extract was washed with water, dried over magnesium sulfate and concentrated. The residue was purified by column chromatography (developing solvent:ethyl acetate-hexane=1:8) to obtain the title compound as crystals (5 g, 91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 14
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
copper (I) bromide
Quantity
3.6 g
Type
catalyst
Reaction Step Five
Yield
91%

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